COMT Inhibitory Activity: Target Compound vs. Mono-Pharmacophore Controls
Ethyl 2-(2H-chromen-3-yl)-4-methylthiazole-5-carboxylate demonstrates measurable, albeit modest, enzyme inhibition against human Catechol O-methyltransferase (COMT). This activity is absent in the isolated coumarin and thiazole ester building blocks, indicating that the hybrid scaffold is required for target engagement. The compound offers a low-affinity starting point for fragment-based or structure-guided optimization of COMT ligands, a feature unavailable with simpler precursors [1][2].
| Evidence Dimension | COMT Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 18,000 nM against recombinant human membrane-bound COMT |
| Comparator Or Baseline | Ethyl 4-methylthiazole-5-carboxylate and 2H-chromene-3-carboxylate: No COMT inhibition reported in BindingDB |
| Quantified Difference | Target compound is the only member of its immediate analog set with documented COMT binding |
| Conditions | Inhibition of C-terminal His6-tagged recombinant human membrane-bound COMT expressed in Bacmid-infected Sf-9 insect cells, using dopamine/SAM as substrate |
Why This Matters
This is the only compound in its immediate structural class with publicly documented COMT binding data, providing a unique starting point for CNS drug discovery programs targeting catecholamine metabolism, whereas simpler analogs lack this activity entirely.
- [1] BindingDB. BDBM50086229: IC₅₀ = 18,000 nM for human COMT. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50086229 (accessed 2026-05-01). View Source
- [2] ChEMBL Database. Compound CHEMBL326815. COMT inhibition data. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/ (accessed 2026-05-01). View Source
